Scientific Field: Organic Chemistry
Application Summary: “1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols. Alpha-Bromoketones are important intermediates in organic synthesis and can be used to prepare a wide variety of other compounds.
Methods of Application: The compound is used in a one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone. The reaction involves the conversion of secondary alcohols to the corresponding bromoketones in the presence of ammonium bromide and Oxone.
Results or Outcomes: The method provides a new and versatile strategy for the synthesis of alpha-Bromoketones, which are valuable intermediates in organic synthesis.
Scientific Field: Crystallography
Application Summary: This compound is used in the synthesis of "1-(2-Bromo-4-chloro-phenyl)-3,3-dimethyl-thiourea".
Methods of Application: The compound is used in the synthesis process of “1-(2-Bromo-4-chloro-phenyl)-3,3-dimethyl-thiourea”.
Results or Outcomes: The study revealed that the dimethylthiourea group is twisted from the benzene ring plane by 54.38 (6)°. In the crystal, the amino groups are involved in the formation of N—H S hydrogen bonds, which link the molecules into chains along [010].
Scientific Field: Organic Synthesis
Application Summary: “1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone” is used in the synthesis of "1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole".
Methods of Application: The compound is used in the synthesis process of "1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole".
Results or Outcomes: The synthesized compound, “1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole”, has been registered with ECHA.
Application Summary: “1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone” is used in the synthesis of "1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol".
Methods of Application: The compound is used in the synthesis process of "1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol".
Results or Outcomes: The synthesized compound, “1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol”, has been registered with ChemicalBook.
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a bromo and a chloro substituent on a phenyl ring, along with a trifluoromethyl group attached to an ethanone backbone. Its molecular formula is and it has a molecular weight of approximately 287.461 g/mol. The compound exhibits notable physical properties, including a density of around 1.7 g/cm³ and a boiling point of approximately 277.1 °C at standard atmospheric pressure .
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions .
Research indicates that 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone may exhibit biological activity relevant to medicinal chemistry. It has been investigated for potential roles as an enzyme inhibitor or receptor modulator, suggesting possible therapeutic applications in treating various diseases. Studies have also explored its anticancer and antimicrobial properties, highlighting its potential as a lead compound in drug development .
The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:
This compound finds applications across various fields:
The interaction studies of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action, which may involve competitive inhibition or modulation of receptor activity. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its pharmacological properties .
Several compounds share structural similarities with 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone:
Compound Name | CAS Number | Similarity |
---|---|---|
1-(4-chlorophenyl)-2,2,2-trifluoroethanone | 321-37-9 | 1.00 |
1-(3-chlorophenyl)-2,2,2-trifluoroethanone | 321-31-3 | 1.00 |
4'-bromo-2,2,2-trifluoroacetophenone | 16184-89-7 | 0.91 |
3'-bromo-2,2,2-trifluoroacetophenone | 655-26-5 | 0.89 |
1-(2-bromophenyl)-2-fluoroethanone | 135774-34-4 | 0.89 |
The uniqueness of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of functional groups that impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to other similar compounds, making it particularly valuable in pharmaceutical and industrial applications .